methanone](/img/structure/B13804956.png)
[4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinyl](4-morpholinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a piperazine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting benzimidazole is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate compound. Finally, the intermediate is reacted with morpholine and a methanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole or piperazine compounds.
Scientific Research Applications
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The piperazine and morpholine rings may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Propyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
Uniqueness
The uniqueness of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the ethyl group on the benzimidazole ring may enhance its binding affinity to certain targets, while the piperazine and morpholine rings contribute to its overall stability and solubility.
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25N5O2/c1-2-23-16-6-4-3-5-15(16)19-17(23)20-7-9-21(10-8-20)18(24)22-11-13-25-14-12-22/h3-6H,2,7-14H2,1H3 |
InChI Key |
MTVCISBTGBXZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


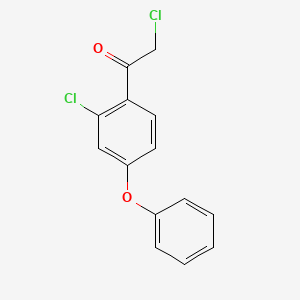

![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

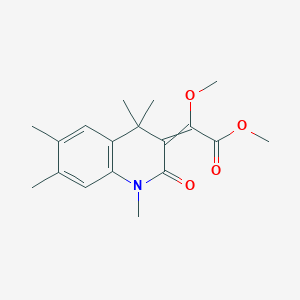

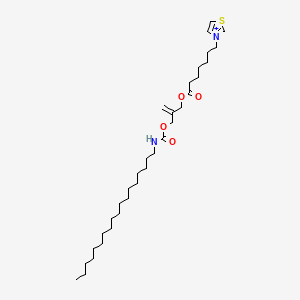
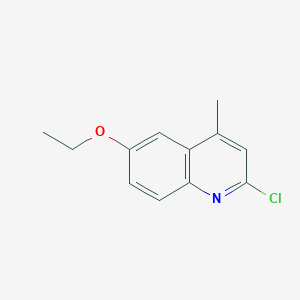
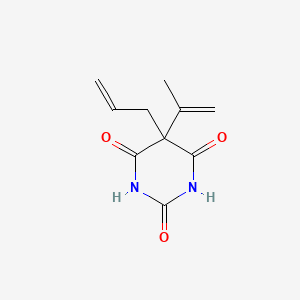
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)

